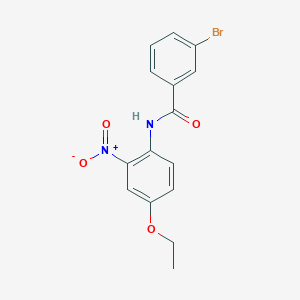

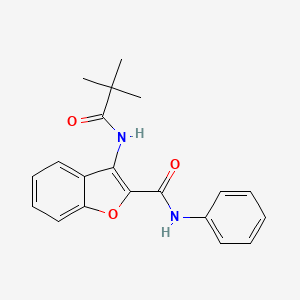

![molecular formula C15H10IN3O3 B2521566 (4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)メチル 2-ヨードベンゾエート CAS No. 452301-32-5](/img/structure/B2521566.png)

(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)メチル 2-ヨードベンゾエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a derivative of the 1,2,4-triazine class, which is known for its diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazines and their derivatives have been the subject of recent research due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives typically involves the cyclization of amidrazones. In the first paper, a series of novel 1,4-dihydrobenzo[e][1,2,4]triazines were synthesized using an oxidative cyclization method in the presence of DBU and Pd/C. This method could potentially be adapted for the synthesis of the compound , given the structural similarities .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is characterized by a triazine ring, which can be functionalized with various substituents. In the third paper, the 1,2,4-triazine ring is described as essentially planar, which is a common feature of these compounds. The planarity of the triazine ring can influence the overall molecular geometry and the potential interactions with other molecules .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives can vary depending on the substituents attached to the triazine ring. The papers provided do not detail the specific reactions of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate, but they do provide insights into the types of chemical reactions that similar compounds can undergo. For example, the second paper describes the synthesis of a 1,2,4-triazin-6-one derivative through the reaction of an oxazolone derivative with 4-nitrobenzoic acid hydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The first paper reports high thermal stability (up to 240–250 °C) for the synthesized 1,4-dihydrobenzo[e][1,2,4]triazines, which suggests that the compound may also exhibit similar stability. The third paper describes the crystal structure of a related compound, where molecules are linked via hydrogen bonds, indicating that intermolecular interactions play a significant role in the solid-state properties of these compounds .

科学的研究の応用

アルツハイマー病研究

(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)メチル 2-ヨードベンゾエート: 誘導体は、強力なアルツハイマー病治療薬として研究されています . 特に、これらの化合物はアセチルコリンエステラーゼ(AChE)およびブチリルコリンエステラーゼ(BuChE)に対して合成およびスクリーニングされました。合成された化合物のほとんどは、AChEに対して良好な阻害活性を示しました。その中でも、化合物6jは最も高いAChE阻害活性を示しました。注目すべきは、化合物6iは、ドネペジル(既知のアルツハイマー病薬)と同等のBuChE阻害活性を示しましたが、これらの化合物は、BuChEに対して低い抗BuChE活性を示しました。化合物6jの動力学的研究から、AChEに対する混合型阻害が明らかになり、ドッキング研究により、AChE活性部位の触媒部位と末梢アニオン部位の両方に結合することが確認されました。 さらに、化合物6jは、PC12細胞における酸化ストレスに対して有意な神経保護活性を示しました .

作用機序

Target of Action

The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Result of Action

The result of the action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels in the brain . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

生化学分析

Biochemical Properties

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10IN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTJNFKHWKAJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10IN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

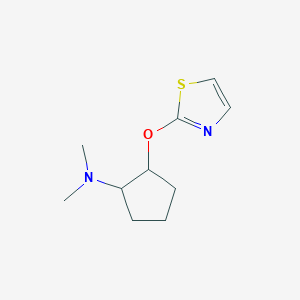

![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)

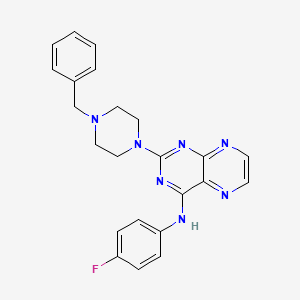

![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B2521484.png)

![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

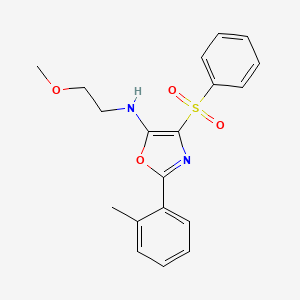

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)